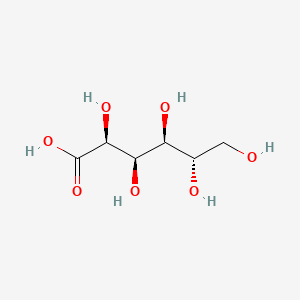

L-Gluconic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O7 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

InChI Key |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Gluconic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the L-gluconic acid biosynthesis pathway, a cornerstone of various industrial processes in the food, pharmaceutical, and chemical sectors. This document details the core metabolic routes, key enzymatic players, and regulatory mechanisms. It further presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this knowledge in research and development.

Introduction to this compound

This compound (C6H12O7) is a mild organic acid derived from the oxidation of glucose.[1] Its non-corrosive, non-toxic, and biodegradable nature, coupled with its ability to chelate metals, makes it a valuable compound in numerous applications.[2] Industrially, this compound is predominantly produced through microbial fermentation, a process that offers high yields and specificity.[2][3] The most commercially significant microorganisms employed for this purpose are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[4][5]

Biosynthesis Pathways of this compound

The microbial production of this compound from glucose is primarily a single-step oxidation reaction. However, the enzymatic machinery and its cellular location differ significantly between the key producing organisms, Aspergillus niger and Gluconobacter oxydans.

Fungal Biosynthesis in Aspergillus niger

In Aspergillus niger, the biosynthesis of this compound is an extracellular process mediated by the enzyme glucose oxidase (GOD) .[1] This flavoprotein catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with the concomitant reduction of molecular oxygen to hydrogen peroxide. The D-glucono-δ-lactone is then spontaneously or enzymatically hydrolyzed to this compound. The hydrogen peroxide byproduct is typically degraded into water and oxygen by the action of catalase, another enzyme produced by the fungus.

The overall reaction can be summarized as follows:

D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ D-glucono-δ-lactone + H₂O → this compound H₂O₂ → H₂O + ½ O₂

Bacterial Biosynthesis in Gluconobacter oxydans

Gluconobacter oxydans utilizes a different enzymatic system and cellular compartmentalization for this compound production. The primary enzyme is a membrane-bound glucose dehydrogenase (GDH) , a quinoprotein that employs pyrroloquinoline quinone (PQQ) as a cofactor. This enzyme is located in the periplasmic space, where it oxidizes glucose to D-glucono-δ-lactone.[5] The subsequent hydrolysis to this compound also occurs in the periplasm. A key feature of this pathway is the direct transfer of electrons from the substrate to the respiratory chain, which contributes to the generation of a proton motive force.

G. oxydans can further oxidize this compound to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid, which can be a challenge in industrial production aiming for high-purity this compound.[5]

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production is influenced by various factors, including the microbial strain, fermentation conditions, and the kinetic properties of the key enzymes.

Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference |

| Glucose Oxidase | Aspergillus niger | β-D-Glucose | 2.56 - 10.07 | 43.5 - 470.36 |

Comparative Fermentation Parameters for this compound Production

| Parameter | Aspergillus niger | Gluconobacter oxydans |

| Optimal pH | 4.5 - 6.5 | 4.0 - 6.0 |

| Optimal Temperature | 30 - 35 °C | 28 - 32 °C |

| Aeration | High, critical for GOD activity | High, for GDH and respiration |

| Typical Substrate | Glucose syrups | Glucose, sorbitol |

| Product Yield | >90% | ~80-95% |

| Key Byproducts | Citric acid, Oxalic acid | 2-keto & 5-keto-gluconic acid |

| Process Sensitivity | Less sensitive to high glucose | Sensitive to high glucose |

Industrial Production Comparison: A. niger vs. G. oxydans

| Feature | Aspergillus niger | Gluconobacter oxydans |

| Genetic Status | Generally Recognized as Safe (GRAS) | Non-pathogenic |

| Enzyme System | Extracellular Glucose Oxidase | Periplasmic Glucose Dehydrogenase |

| Product Purity | High, minimal byproducts | Potential for keto-acid byproducts |

| Cultivation | Well-established submerged fermentation | Requires specific media components |

| Downstream Processing | Relatively straightforward | May require separation of keto-acids |

| Overall Efficiency | Very high conversion rates | High productivity |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound biosynthesis.

Assay of Glucose Oxidase (GOD) Activity

This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced by GOD is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 6.0)

-

o-Dianisidine solution (1% w/v in ethanol)

-

Horseradish peroxidase (HRP) solution (1 mg/mL in phosphate buffer)

-

β-D-Glucose solution (10% w/v in phosphate buffer)

-

Enzyme sample (cell-free extract or purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

2.5 mL of 0.1 M phosphate buffer (pH 6.0)

-

0.3 mL of 10% β-D-Glucose solution

-

0.1 mL of HRP solution

-

0.1 mL of o-dianisidine solution

-

-

Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).

-

Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample.

-

Monitor the increase in absorbance at 460 nm for 5 minutes.

-

Calculate the enzyme activity based on the rate of change in absorbance. One unit of GOD activity is typically defined as the amount of enzyme that oxidizes 1 µmol of β-D-glucose per minute under the specified conditions.

Assay of Glucose Dehydrogenase (GDH) Activity

This protocol measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by the membrane-bound GDH.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DCPIP solution (1 mM in water)

-

Phenazine methosulfate (PMS) solution (10 mM in water)

-

β-D-Glucose solution (1 M in water)

-

Membrane fraction of G. oxydans

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

2.6 mL of 50 mM Tris-HCl buffer (pH 7.5)

-

0.1 mL of 1 mM DCPIP solution

-

0.1 mL of 10 mM PMS solution

-

0.1 mL of the membrane fraction suspension

-

-

Equilibrate the mixture at the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding 0.1 mL of 1 M β-D-glucose solution.

-

Monitor the decrease in absorbance at 600 nm for 5 minutes.

-

Calculate the enzyme activity based on the rate of DCPIP reduction. One unit of GDH activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Submerged Fermentation of Aspergillus niger for this compound Production

Materials:

-

Aspergillus niger strain

-

Spore suspension or vegetative inoculum

-

Fermentation medium (g/L): Glucose (150-250), (NH₄)₂HPO₄ (0.4), KH₂PO₄ (0.1), MgSO₄·7H₂O (0.15)

-

Calcium carbonate (CaCO₃) for pH control

-

Shake flasks or a bioreactor

-

Autoclave, incubator shaker

Procedure:

-

Prepare the fermentation medium and sterilize by autoclaving.

-

After cooling, inoculate the medium with the A. niger spore suspension or vegetative inoculum.

-

If using shake flasks, add sterile CaCO₃ to maintain the pH between 5.5 and 6.5. In a bioreactor, use a pH controller with a sterile base solution (e.g., NaOH or CaCO₃ slurry).

-

Incubate at 30-35°C with vigorous agitation (e.g., 200 rpm in a shake flask) to ensure sufficient aeration.

-

Monitor the fermentation over time by taking samples to measure glucose consumption, biomass, and this compound concentration.

-

The fermentation is typically complete within 48-96 hours, indicated by the depletion of glucose.

Quantification of this compound from Fermentation Broth by HPLC

Materials:

-

Fermentation broth sample

-

Syringe filters (0.22 µm)

-

HPLC system with a UV or Refractive Index (RI) detector

-

A suitable HPLC column (e.g., a C18 reverse-phase column or an ion-exchange column)

-

Mobile phase (e.g., dilute sulfuric acid or phosphate buffer)

-

This compound standard solution

Procedure:

-

Centrifuge the fermentation broth sample to remove microbial cells and other solids.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a series of this compound standard solutions of known concentrations.

-

Inject the standards and the prepared sample into the HPLC system.

-

Run the analysis using an appropriate mobile phase and flow rate. For example, with a C18 column, a mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min can be used, with detection at 210 nm.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Visualizing Workflows and Logical Relationships

References

- 1. Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. minds.wisconsin.edu [minds.wisconsin.edu]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of membrane-bound dehydrogenases from Gluconobacter oxydans 621H via whole-cell activity assays using multideletion strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bayfor.org [bayfor.org]

An In-depth Technical Guide on the Core Chemical Properties and Structure of L-Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of L-gluconic acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical Structure and Identification

This compound is the L-enantiomer of gluconic acid, an organic compound with the molecular formula C₆H₁₂O₇.[1][2] Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylic acid (-COOH) group.[3][4] The stereochemistry of the chiral centers in this compound is the mirror image of that in the more common, naturally occurring D-gluconic acid.[1] The IUPAC name for this compound is (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid.[1]

In aqueous solutions, this compound exists in equilibrium with its cyclic esters, the L-glucono-delta-lactone and L-glucono-gamma-lactone.[5][6] This equilibrium is influenced by factors such as concentration and temperature.[6]

Molecular Identifiers:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data for D-gluconic acid is included for comparison, as specific experimental values for the L-isomer are less commonly reported. For enantiomers, most physical properties are identical, with the notable exception of optical rotation, which is equal in magnitude but opposite in direction.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₇ | [1][2] |

| Molar Mass | 196.16 g/mol | [1] |

| Appearance | Colorless crystals (solid form) | [3] |

| Melting Point | 131 °C (for D-isomer) | [8] |

| Solubility in Water | 316 g/L (for D-isomer) | [3][8] |

| Acidity (pKa) | 3.86 (for D-isomer) | [3] |

| Optical Rotation [α]D | Specific data for L-isomer is not readily available, but is expected to be equal in magnitude and opposite in sign to the D-isomer. The optical rotation of gluconic acid solutions is complex due to the equilibrium with lactones.[8][9] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound. The spectra for enantiomers (L- and D-gluconic acid) are identical in achiral solvents.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of gluconic acid in D₂O shows complex multiplets in the region of 3.6-4.2 ppm, corresponding to the protons on the carbon chain.[8][10]

-

¹³C NMR: The carbon NMR spectrum in D₂O displays signals for the six carbon atoms, with the carboxyl carbon appearing significantly downfield (around 181 ppm).[8][11]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of gluconic acid exhibits characteristic absorption bands:

-

A broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.

-

A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

Strong bands in the 1000-1200 cm⁻¹ region due to C-O stretching of the alcohol groups.[8][12]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Protocol 1: Determination of pKa by Titration

This protocol outlines the procedure for determining the acid dissociation constant (pKa) of this compound using potentiometric titration.

Methodology:

-

Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.1 M). Standardize a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to a precise concentration.

-

Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution in a beaker and immerse the pH electrode. Add the standardized NaOH solution in small, known increments, recording the pH after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of inflection on the curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Protocol 2: Measurement of Optical Rotation by Polarimetry

This protocol describes how to measure the specific rotation of this compound, a key property for distinguishing it from its D-enantiomer.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., water) to prepare a solution of known concentration (c).

-

Polarimeter Setup: Turn on the polarimeter and allow the light source to stabilize. Fill the polarimeter cell with the pure solvent (blank) and set the reading to zero.

-

Measurement: Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where 'l' is the path length of the polarimeter cell in decimeters and 'c' is the concentration in g/mL. The measurement is typically performed at a specific temperature and wavelength (e.g., 20°C and the sodium D-line, 589 nm).

Protocol 3: Structural Analysis by NMR and IR Spectroscopy

This protocol provides a general workflow for acquiring NMR and IR spectra for the structural characterization of this compound.

Methodology:

-

For NMR Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process and analyze the spectra to determine the chemical shifts, multiplicities, and integrals of the signals, which can be assigned to the different protons and carbons in the molecule.

-

-

For IR Spectroscopy:

-

For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or syrupy sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Place the sample in an FTIR spectrometer.

-

Acquire the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Analyze the spectrum to identify the absorption bands corresponding to the characteristic functional groups of this compound.

-

Involvement in Signaling Pathways

While D-gluconic acid and its derivatives are intermediates in carbohydrate metabolism, such as the pentose (B10789219) phosphate (B84403) pathway, the biological role and involvement of this compound in signaling pathways are not well-documented in publicly available literature. Its occurrence in nature is significantly less common than the D-isomer. Further research is required to elucidate any specific biological functions or signaling roles of this compound.

This guide provides a foundational understanding of the chemical properties and structure of this compound, supported by detailed experimental protocols for its characterization. The provided data and methodologies are intended to assist researchers and professionals in their scientific endeavors.

References

- 1. This compound | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. Gluconic acid - Wikipedia [en.wikipedia.org]

- 4. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 5. Gluconic acid | 526-95-4 [chemicalbook.com]

- 6. pmpinc.com [pmpinc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bmse000084 Gluconic Acid at BMRB [bmrb.io]

- 12. Gluconic acid [webbook.nist.gov]

L-Gluconic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a ubiquitous compound found in nature and utilized across various industries, including pharmaceuticals, food and beverage, and cosmetics. Its non-toxic and biodegradable properties, coupled with its chelating abilities, make it a molecule of significant interest. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its diverse sources, and the methodologies for its analysis and production.

Natural Occurrence of this compound

This compound is a natural constituent of numerous foodstuffs, arising from the enzymatic oxidation of glucose. Its presence contributes to the flavor profile and stability of these products.

Fruits and Vegetables

Honey

Honey is a significant natural source of this compound, which is the principal organic acid present. It is produced by the action of the enzyme glucose oxidase, which is introduced by bees into the nectar. The concentration of this compound in honey varies depending on the floral source.[1][2]

Fermented Products

Fermentation processes, particularly those involving acetic acid bacteria, often lead to the production of this compound.

-

Wine: this compound is naturally present in wine, with its concentration serving as an indicator of the health of the grapes used.[3] Grapes affected by Botrytis cinerea (noble rot) can have significantly higher levels of gluconic acid.[3] Levels in sound, mature harvests are typically low, while higher concentrations can be found in wines made from botrytized grapes.[3]

-

Kombucha: This fermented tea beverage is another source of this compound, produced by the symbiotic culture of bacteria and yeast (SCOBY).

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly among different natural sources. The following table summarizes available quantitative data.

| Natural Source | Concentration of this compound | Reference(s) |

| Honey | ||

| Acacia Honey | 1.916–2.666 g/kg | [4] |

| Fermented Honey with Gluconacetobacter xylinus | up to 121.66 mg/L | [5] |

| Wine | ||

| Red and White California Table Wines | 0 to 3.09 g/L (average 0.21-0.24 g/L) | [6] |

| White Bordeaux Wines (Sauternes) | 1.28-5.89 g/L | [6] |

| Wines from Sound, Mature Harvests | up to 200–300 mg/L | [3] |

| Müller-Thurgau Juice (post-GOD/CAT treatment) | ~75 g/L | |

| Reduced Alcohol Wine (from treated juice) | ~45 g/L |

Microbial Sources of this compound

A diverse range of microorganisms are capable of producing this compound through the oxidation of glucose. This microbial production is the primary method for its industrial-scale synthesis.

Fungi

-

Aspergillus niger : This filamentous fungus is one of the most important microorganisms used for the commercial production of this compound.[7] It produces the enzyme glucose oxidase, which catalyzes the oxidation of glucose.

-

Penicillium species : Various species of Penicillium have also been shown to produce this compound.

Bacteria

-

Gluconobacter oxydans : This acetic acid bacterium is highly efficient in the incomplete oxidation of a wide range of sugars, including the conversion of glucose to gluconic acid. It is a key organism in both natural fermentations and industrial production processes.[8]

-

Acetobacter species : Similar to Gluconobacter, various Acetobacter species are known to produce gluconic acid.

-

Pseudomonas species : Certain species of Pseudomonas are also capable of producing this compound.

Experimental Protocols

Extraction of this compound from Aqueous Solutions

A common laboratory method for the recovery of this compound from aqueous solutions, such as fermentation broths, is liquid-liquid extraction.

Protocol: Reactive Extraction using Tri-n-octylamine (TOA)

-

Preparation of Organic Phase: Prepare solutions of Tri-n-octyl amine (TOA) in a suitable organic diluent (e.g., hexane, cyclohexane, toluene, methyl isobutyl ketone, or propanol) at the desired concentrations (e.g., 0.23–1.72 mol L–1).[9]

-

Preparation of Aqueous Phase: Prepare an aqueous solution of this compound at a known initial concentration (e.g., 2.10 mol L–1).[9]

-

Extraction:

-

Mix equal volumes of the aqueous and organic phases in a separation funnel or a suitable vessel.

-

Equilibrate the mixture by shaking at a constant temperature (e.g., 298.15 K) for a sufficient time (e.g., 2 hours) to reach equilibrium.[9]

-

Allow the phases to separate completely. This may take several hours.[9]

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of this compound remaining in the aqueous phase by titration with a standardized solution of sodium hydroxide.[9]

-

The concentration of this compound in the organic phase can be calculated by mass balance.

-

Quantification of this compound

HPLC is a widely used and accurate method for the quantification of this compound.

Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector after derivatization).

-

Column: An appropriate column for organic acid analysis, such as an Aminex HPX-87H column or a HILIC mixed-mode column.[10][11]

-

Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄) or a mixture of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer for HILIC mode.[10][12]

-

Sample Preparation:

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

-

-

Analysis:

-

Inject a known volume of the prepared sample onto the HPLC column.

-

Run the analysis under the established chromatographic conditions (flow rate, column temperature).

-

Identify the this compound peak based on its retention time compared to a standard.

-

Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.

-

Enzymatic assays offer a specific and sensitive method for the quantification of this compound.

Protocol: Enzymatic Determination of this compound

This protocol is based on the coupled enzymatic reaction involving gluconate kinase (GK) and 6-phosphogluconate dehydrogenase (6-PGDH).[13][14]

-

Principle:

-

D-Gluconate is phosphorylated by ATP in the presence of gluconate kinase (GK) to form D-gluconate-6-phosphate and ADP.

-

D-gluconate-6-phosphate is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH) to form ribulose-5-phosphate and NADPH.

-

The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of D-Gluconic acid.[14]

-

-

Reagents:

-

Assay Buffer (e.g., Glycylglycine buffer, pH 8.0)

-

Magnesium Chloride (MgCl₂)

-

Adenosine 5'-triphosphate (ATP)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

-

6-Phosphogluconate Dehydrogenase (6-PGDH)

-

Gluconate Kinase (GK)

-

D-Gluconic acid standard solution

-

-

Procedure (Manual Spectrophotometer):

-

Pipette the assay buffer, MgCl₂, ATP, NADP⁺, and 6-PGDH into a cuvette.

-

Add the sample solution and mix.

-

Read the initial absorbance (A1) at 340 nm after the reaction has stabilized (approximately 5 minutes).

-

Start the reaction by adding the gluconate kinase (GK) solution.

-

Mix and monitor the increase in absorbance until the reaction is complete (approximately 10-15 minutes).

-

Read the final absorbance (A2) at 340 nm.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and a blank (without the sample).

-

Determine the concentration of this compound in the sample using the following formula: Concentration (g/L) = (ΔA_sample - ΔA_blank) * (Molecular Weight of Gluconic Acid * Final Volume) / (ε * light path * sample volume) where ε is the molar extinction coefficient of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹).

-

Microbial Production of this compound

Protocol: Submerged Fermentation

-

Inoculum Preparation:

-

Maintain the Aspergillus niger strain on a suitable agar (B569324) slant medium (e.g., molasses medium) at 30°C for 4 days.[15]

-

Harvest the spores in a sterile buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8) containing a surfactant (e.g., 0.1% Tween 80).[15]

-

Adjust the spore concentration to 10⁸ - 10¹⁰ spores per mL.[15]

-

Inoculate a spore germination medium containing glucose (5%), di-ammonium phosphate (0.2%), MgSO₄ (0.25%), and KH₂PO₄ (0.1%) at pH 5.5.[15]

-

-

Fermentation Medium:

-

A typical fermentation medium consists of (g/L): Glucose (100-150), NaNO₃ (3.0), Yeast Extract (3.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), and FeSO₄·7H₂O (0.01), with an initial pH of 6.0.[7]

-

-

Fermentation Conditions:

-

Carry out the fermentation in a stirred-tank fermenter under submerged conditions.

-

Maintain the temperature at 30°C.[7]

-

Provide continuous aeration and agitation.

-

Control the pH at around 5.5-6.0 by the addition of a neutralizing agent (e.g., CaCO₃ or NaOH).

-

The fermentation is typically run for several days.

-

Protocol: Batch Fermentation

-

Inoculum Preparation:

-

Pre-activate Gluconobacter oxydans in a medium containing sorbitol (50 g/L) and yeast extract (5 g/L) at 30°C with shaking (220 rpm) for 24 hours.[16]

-

Scale up the inoculum by transferring to a larger volume of medium with a higher sorbitol concentration (100 g/L) and yeast extract (10 g/L) and incubate under the same conditions for another 24 hours.[16]

-

-

Fermentation Medium:

-

A typical fermentation medium consists of (g/L): Glucose (100), Yeast Extract (10), and MgSO₄ (0.25).[10]

-

-

Fermentation Conditions:

-

Perform the fermentation in a suitable fermenter.

-

Maintain the temperature at 30°C.[16]

-

Provide vigorous agitation (e.g., 220 rpm) to ensure sufficient oxygen supply.[16]

-

The initial pH of the medium is typically not strictly controlled as the production of gluconic acid will naturally lower it. However, for some applications, pH control might be necessary.

-

The fermentation is generally rapid, with high conversion rates achieved within 24-48 hours.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Production

The primary pathway for the microbial production of this compound from glucose involves a two-step enzymatic process.

General Experimental Workflow for Analysis and Production

The following diagram illustrates a typical workflow for the study of this compound, from sample preparation to production and analysis.

References

- 1. Honey - Wikipedia [en.wikipedia.org]

- 2. sites.evergreen.edu [sites.evergreen.edu]

- 3. Gluconic Acid | OIV [oiv.int]

- 4. nuft.edu.ua [nuft.edu.ua]

- 5. ijpsi.org [ijpsi.org]

- 6. Gluconic Acid in California Wines | Semantic Scholar [semanticscholar.org]

- 7. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 10. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. helixchrom.com [helixchrom.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of L-Gluconic Acid Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of L-Gluconic acid aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this versatile organic acid. The information is presented to facilitate easy comparison and replication of key measurements.

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound aqueous solutions. Due to the availability of public data, the most comprehensive quantitative data is for a 50% (w/w) solution.

Density

The density of an this compound solution is a critical parameter for process design and formulation.

| Concentration (% w/w) | Temperature (°C) | Density (g/cm³) |

| 50 | 20 | 1.24[1] |

| 50 | 25 | 1.234[2][3] |

| 50 | Not Specified | 1.15 - 1.25[4][5] |

| 50 | Not Specified | 1.23[6] |

Viscosity

Viscosity is a key factor in fluid handling, mixing, and filtration processes. Concentrated aqueous solutions of gluconic acid are described as viscous liquids.[2]

Refractive Index

The refractive index is a useful property for concentration determination and purity assessment.

| Concentration (% w/w) | Temperature (°C) | Refractive Index (n) |

| 49-53 | 20 | 1.4161[2][3] |

| 50 | Not Specified | 1.4161[4] |

pH

This compound is a weak organic acid, and its aqueous solutions are acidic. The pH is dependent on the concentration.

| Concentration | Temperature (°C) | pH |

| 50% (w/w) | Not Specified | 1.2 - 2.2[5] |

| 500 g/L (50% w/v) | 20 | 2.2[1] |

| 1% | Not Specified | 2.8 |

| Not Specified | Not Specified | A 50% aqueous solution has a pH of approximately 1.82.[6] |

Electrical Conductivity

As a weak acid, this compound in an aqueous solution will dissociate into ions, allowing it to conduct electricity. The conductivity is dependent on concentration and temperature.

Experimental Protocols

This section details the methodologies for measuring the key physical properties of this compound aqueous solutions.

Density Measurement

Principle: The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance (readability to at least 0.01 g)

-

Thermometer

-

This compound aqueous solution of known concentration

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully pour a known volume of the this compound solution into the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Place the graduated cylinder with the solution back on the balance and record the mass.

-

Measure and record the temperature of the solution.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

-

Repeat the measurement at least three times and calculate the average density.

Viscosity Measurement

Principle: Viscosity is the measure of a fluid's resistance to flow. It can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.

Apparatus:

-

Capillary viscometer (e.g., Ostwald or Ubbelohde type)

-

Water bath for temperature control

-

Stopwatch

-

This compound aqueous solution of known concentration

Procedure (using a Capillary Viscometer):

-

Clean and dry the viscometer thoroughly.

-

Pipette a precise volume of the this compound solution into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.

-

Apply suction to the smaller tube to draw the liquid up into the smaller bulb, above the upper calibration mark.

-

Release the suction and start the stopwatch as the meniscus of the liquid passes the upper calibration mark.

-

Stop the stopwatch when the meniscus passes the lower calibration mark.

-

Record the efflux time.

-

Repeat the measurement at least three times and calculate the average time.

-

The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average efflux time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

Refractive Index Measurement

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is a characteristic property that varies with temperature and concentration. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

This compound aqueous solution of known concentration

-

Solvent for cleaning (e.g., deionized water, ethanol)

Procedure:

-

Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20°C).

-

Clean the prism surfaces of the refractometer with a suitable solvent and a soft lens tissue.

-

Place a few drops of the this compound solution onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Rotate the knob to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is visible, adjust the compensator to eliminate it and sharpen the boundary line.

-

Read the refractive index from the scale.

-

Repeat the measurement and clean the prisms thoroughly after use.

pH Measurement

Principle: The pH of a solution is a measure of its acidity or alkalinity. It is determined using a pH meter, which measures the hydrogen ion activity in the solution.

Apparatus:

-

pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

Deionized water

-

This compound aqueous solution of known concentration

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Rinse the electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Place a sufficient amount of the this compound solution into a clean beaker.

-

Immerse the pH electrode into the solution, ensuring the bulb is fully covered.

-

If using a magnetic stirrer, stir the solution gently.

-

Allow the reading on the pH meter to stabilize and then record the pH value.

-

Rinse the electrode with deionized water after the measurement.

Electrical Conductivity Measurement

Principle: The electrical conductivity of a solution is a measure of its ability to conduct an electric current. It is determined by the presence of ions in the solution.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Standard conductivity solutions (e.g., KCl solutions)

-

Beakers

-

Deionized water

-

This compound aqueous solution of known concentration

-

Thermometer or a conductivity meter with automatic temperature compensation

Procedure:

-

Calibrate the conductivity meter using a standard conductivity solution of a known value.

-

Rinse the conductivity cell with deionized water and then with a small amount of the sample solution.

-

Pour the this compound solution into a clean beaker.

-

Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.

-

Gently agitate the solution or use a magnetic stirrer to ensure a representative sample is being measured.

-

Allow the reading to stabilize and record the conductivity value.

-

Measure and record the temperature of the solution, or note the temperature if using automatic temperature compensation.

-

Rinse the conductivity cell thoroughly with deionized water after use.

Visualizations

The following diagrams illustrate the relationships between the physical properties of this compound aqueous solutions and a general experimental workflow.

Caption: General experimental workflow for characterizing the physical properties of this compound aqueous solutions.

Caption: Qualitative relationships between physical properties and concentration/temperature for this compound aqueous solutions.

References

- 1. 葡萄糖酸 溶液 49-53 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gluconic Acid 50% Aqueous Solution: Composition, Applications & Advantages [fissionbiotech.com]

- 4. chemcess.com [chemcess.com]

- 5. Gluconic acid - Wikipedia [en.wikipedia.org]

- 6. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]

The Enantiomeric Dichotomy of Gluconic Acid: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a six-carbon aldonic acid derived from glucose, exists as two stereoisomers: D-gluconic acid and L-gluconic acid. While structurally mirror images, their biological significance is markedly different, a common theme in the enantioselective world of biological systems. This technical guide provides an in-depth exploration of the biological roles of gluconic acid, with a primary focus on the well-characterized D-enantiomer due to the preponderance of available scientific literature. The significant knowledge gap concerning the L-enantiomer will be highlighted throughout, presenting opportunities for future research.

D-gluconic acid is a naturally occurring compound found in fruits, honey, and wine.[1] It is produced commercially on a large scale through the fermentation of glucose by various microorganisms.[2] In contrast, this compound is not commonly found in nature and its biological relevance remains largely unexplored.[3]

Core Biological Significance and Applications of D-Gluconic Acid

The biological significance of D-gluconic acid is multifaceted, stemming from its chemical properties and its role as a metabolic intermediate.

Mineral Chelation and Bioavailability

One of the most well-documented roles of D-gluconate is its function as a chelating agent. It forms stable, water-soluble complexes with divalent and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). This property is crucial for enhancing the bioavailability of these essential minerals. In pharmaceutical and nutraceutical applications, D-gluconate salts are widely used as mineral supplements to treat deficiencies.

| Mineral | D-Gluconate Salt | Application |

| Calcium | Calcium D-gluconate | Treatment of hypocalcemia, osteoporosis prevention |

| Iron | Ferrous D-gluconate | Treatment of iron-deficiency anemia |

| Zinc | Zinc D-gluconate | Immune support, wound healing |

| Magnesium | Magnesium D-gluconate | Treatment of magnesium deficiency |

Role in the Pentose (B10789219) Phosphate (B84403) Pathway

In mammalian metabolism, D-gluconic acid is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. D-glucose-6-phosphate is oxidized to 6-phospho-D-glucono-δ-lactone, which is then hydrolyzed to 6-phospho-D-gluconate. This is subsequently decarboxylated to produce ribulose-5-phosphate, generating NADPH in the process.

Below is a simplified representation of the initial steps of the Pentose Phosphate Pathway involving D-gluconate.

Prebiotic Effects

Recent studies have suggested that D-gluconic acid can act as a prebiotic, promoting the growth of beneficial gut bacteria. It is poorly absorbed in the small intestine and reaches the colon where it is fermented by gut microbiota, leading to the production of short-chain fatty acids (SCFAs) like butyrate. Butyrate is a primary energy source for colonocytes and has anti-inflammatory properties.

Other Biological Activities and Applications

-

Antimicrobial Properties: D-gluconic acid and its lactone, glucono-delta-lactone (GDL), exhibit mild antimicrobial activity and are used as food preservatives.

-

Wound Healing: Due to its ability to chelate calcium and its antimicrobial properties, D-gluconic acid is being explored in wound healing applications.

-

Anti-tumor Potential: Some studies have suggested that D-gluconate may inhibit tumor growth by affecting cellular metabolism, although this is an area of ongoing research.

The Enigma of this compound: A Lack of Biological Significance?

In stark contrast to its D-enantiomer, there is a significant dearth of information regarding the biological significance of this compound in mammals. This is largely attributed to the stereospecificity of enzymes. Most metabolic enzymes are chiral and are highly specific for their substrates, typically recognizing only one enantiomer.

Metabolism and Toxicity of L-Sugars

The general understanding of L-sugars, such as L-glucose, provides some insight. L-glucose, the precursor to this compound, is not readily metabolized by most organisms, including humans, because hexokinase, the first enzyme in glycolysis, is specific for D-glucose.[3] For this reason, L-glucose has been investigated as a low-calorie artificial sweetener.[3] While generally considered non-toxic, high concentrations of some L-sugars may have physiological effects, though these are not well-characterized.[4] It is plausible to infer that this compound would similarly be a poor substrate for the enzymes of central metabolic pathways in mammals.

Potential for Microbial Metabolism

While mammals may not significantly metabolize this compound, some microorganisms have been shown to utilize L-sugars.[5] It is therefore possible that certain gut bacteria could metabolize this compound, but this has not been specifically studied.

The workflow for investigating the biological significance of a novel enantiomer like this compound would typically follow the path outlined below.

Experimental Protocols

Detailed experimental protocols for studying gluconic acid are predominantly focused on the D-enantiomer. However, these methods can be adapted for the study of the L-enantiomer, provided that stereospecific reagents and analytical techniques are employed.

Enzymatic Assay for D-Gluconic Acid

A common method for the quantification of D-gluconic acid involves a coupled enzymatic assay.

-

Principle: D-gluconate is phosphorylated by gluconate kinase (GK) to 6-phospho-D-gluconate. This is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP⁺, which is reduced to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial concentration of D-gluconic acid.[6][7]

-

Reagents:

-

Glycylglycine buffer with MgCl₂

-

ATP solution

-

NADP⁺ solution

-

Gluconate kinase (GK)

-

6-Phosphogluconate dehydrogenase (6-PGDH)

-

D-Gluconic acid standard solution

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, and NADP⁺.

-

Add the sample or standard solution.

-

Measure the initial absorbance (A₁).

-

Initiate the reaction by adding GK and 6-PGDH.

-

Incubate until the reaction is complete.

-

Measure the final absorbance (A₂).

-

Calculate the change in absorbance (ΔA = A₂ - A₁) and determine the concentration of D-gluconic acid from a standard curve.

-

Note: To assay this compound, this method would require an L-gluconate specific kinase and dehydrogenase, which are not commercially available, highlighting a key challenge in studying this enantiomer.

Chiral Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most direct method for separating and quantifying D- and this compound.

-

Principle: A chiral stationary phase (CSP) contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Chiral HPLC column (e.g., based on cyclodextrins, proteins, or chiral polymers).

-

Detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

-

Mobile Phase: The mobile phase composition (e.g., a mixture of aqueous buffer and organic solvent) is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Biological samples may require deproteinization (e.g., with acetonitrile (B52724) or perchloric acid) and filtration prior to injection.

-

Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.

Signaling Pathways: A Realm of Speculation for this compound

Currently, there are no known signaling pathways that are specifically modulated by this compound. The involvement of D-gluconic acid in signaling is also not well-defined and is likely indirect, through its effects on mineral availability and gut microbiota metabolism. Any potential interaction of this compound with signaling pathways would first require evidence of its transport into cells and its interaction with cellular components, which is currently lacking.

Conclusion and Future Directions

The biological significance of gluconic acid is a tale of two enantiomers, with D-gluconic acid playing a well-established and beneficial role in nutrition and metabolism. Its applications in the pharmaceutical and food industries are a direct consequence of its natural occurrence and its ready integration into biological systems.

In contrast, this compound remains a molecule of little known biological significance in mammals. The principle of stereospecificity in biological systems suggests that it is likely not a substrate for the key enzymes of central metabolism. However, the absence of evidence is not evidence of absence. The potential for metabolism by the gut microbiome and the possibility of unknown biological activities warrant further investigation.

Future research should focus on:

-

Stereospecific synthesis and purification of this compound to enable rigorous biological testing.

-

In vitro and in vivo studies to assess the metabolism, pharmacokinetics, and potential toxicity of this compound.

-

Screening for interactions with enzymes and receptors to identify any potential biological targets.

-

Microbiome studies to investigate the potential for fermentation of this compound by gut bacteria.

A deeper understanding of the biological fate and effects of this compound will not only fill a significant knowledge gap but also potentially uncover new applications or safety considerations for this understudied enantiomer.

References

- 1. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]

- 2. Gluconic acid - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. youtube.com [youtube.com]

- 7. D-gluconic/D-glucono-δ-lactone acid - Enzymatic assay kit | LIBIOS [libios.fr]

The Discovery and History of L-Gluconic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconic acid, a mild organic acid derived from glucose, has a rich history intertwined with the development of industrial fermentation and biocatalysis. While the D-enantiomer is widespread in nature and produced on a large scale for various applications, its counterpart, L-gluconic acid, remains a more specialized molecule, primarily accessed through stereospecific chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, and production methodologies for both D- and this compound, with a particular focus on the latter. It includes a comparative analysis of their physicochemical properties, detailed experimental protocols for their synthesis, and a discussion of their known biological roles.

Introduction

Gluconic acid (C₆H₁₂O₇) is a carboxylic acid derivative of glucose. Its structure consists of a six-carbon chain with five hydroxyl groups and a terminal carboxyl group.[1] The molecule possesses multiple chiral centers, giving rise to various stereoisomers. The most common and industrially significant of these is D-gluconic acid, which occurs naturally in fruits, honey, and wine.[1] this compound, its enantiomer, is not found in nature and its study has been largely confined to synthetic chemistry.

This guide will delve into the historical milestones of gluconic acid's discovery, from early chemical oxidations to the advent of microbial fermentation. It will then focus on the less-documented history and synthesis of this compound, providing detailed experimental procedures. Finally, it will present a comparative summary of the known properties of both enantiomers and explore their biological significance, or lack thereof.

A Tale of Two Enantiomers: The History of Gluconic Acid

The story of gluconic acid begins in the latter half of the 19th century, with early investigations into the oxidation of glucose. The subsequent development of fermentation technologies in the early 20th century revolutionized its production and solidified the importance of the D-isomer.

The Dawn of a New Acid: The Discovery of D-Gluconic Acid

The first preparation of gluconic acid is credited to Heinrich Hlasiwetz and J. Habermann in 1870, who achieved its synthesis through the chemical oxidation of glucose.[1][2] A decade later, in 1880, L. Boutroux made a pivotal discovery by isolating gluconic acid from a glucose fermentation broth, demonstrating for the first time that microorganisms were capable of producing this sugar acid.[1][2]

A significant leap in the production of D-gluconic acid came in 1929 when Pfizer pioneered the use of deep-tank fermentation with the fungus Aspergillus niger.[1] This innovation, developed for the production of citric acid, was successfully adapted for gluconic acid, marking a new era of industrial-scale microbial synthesis.[1]

The Synthetic Challenge: The Emergence of this compound

Unlike its naturally occurring enantiomer, the history of this compound is rooted in synthetic organic chemistry. While a definitive "first synthesis" is not prominently documented in readily available historical accounts, modern stereospecific synthesis methods have made this rare sugar acid accessible for research purposes. A notable and well-documented method for the preparation of this compound was developed by I. Lundt and C. Pedersen in 1992.[3][4] Their approach, which will be detailed in the experimental protocols section, involves the treatment of 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone with a base.[3][4]

Physicochemical Properties: A Comparative Analysis

The differing stereochemistry of D- and this compound gives rise to distinct physical properties, most notably their interaction with polarized light. The following table summarizes the available quantitative data for both enantiomers. It is important to note that experimentally verified data for this compound is scarce, and some of the listed properties are computed.

| Property | D-Gluconic Acid | This compound |

| Molecular Formula | C₆H₁₂O₇ | C₆H₁₂O₇ |

| Molecular Weight | 196.16 g/mol [2] | 196.16 g/mol [5] |

| Melting Point | 131 °C[2] | Not available |

| Solubility in Water | 316 g/L[2] | Not available |

| Acidity (pKa) | 3.86[2] | Not available |

| Specific Optical Rotation | -3.49° to +12.95° (water)[2] | Not available (computed) |

| CAS Number | 526-95-4[2] | 157663-13-3[5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of both D- and this compound, reflecting the historical and modern approaches to their preparation.

Synthesis of D-Gluconic Acid

This protocol is based on the early chemical oxidation methods.

Materials:

-

D-glucose

-

Bromine water (Br₂ in H₂O)

-

Barium carbonate (BaCO₃)

-

Sulfuric acid (H₂SO₄), dilute

-

Ethanol

Procedure:

-

Dissolve D-glucose in distilled water.

-

Slowly add bromine water to the glucose solution while stirring. The reaction is an oxidation of the aldehyde group of glucose to a carboxylic acid.

-

Continue the addition until a slight excess of bromine is present, indicated by a persistent yellow color.

-

Neutralize the excess bromine and the hydrobromic acid formed during the reaction by adding barium carbonate until effervescence ceases. This will precipitate barium bromide and any unreacted barium carbonate.

-

Filter the solution to remove the barium salts. The filtrate contains calcium gluconate.

-

To the filtrate, carefully add dilute sulfuric acid to precipitate barium as barium sulfate (B86663).

-

Filter off the barium sulfate precipitate. The resulting solution is an aqueous solution of D-gluconic acid.

-

The solution can be concentrated by evaporation under reduced pressure. Crystallization can be induced by the addition of ethanol.

This protocol outlines the submerged fermentation process for D-gluconic acid production.

Materials:

-

Culture of Aspergillus niger

-

Fermentation medium (e.g., Czapek Dox Broth supplemented with glucose)

-

Calcium carbonate (CaCO₃) or Sodium hydroxide (B78521) (NaOH) for pH control

-

Fermenter with aeration and agitation capabilities

Procedure:

-

Prepare the fermentation medium containing a high concentration of glucose (e.g., 10-15% w/v), a nitrogen source, and essential minerals. Sterilize the medium.[6]

-

Inoculate the sterile medium with a spore suspension of Aspergillus niger.[7]

-

Incubate the culture at an optimal temperature (around 30°C) with vigorous aeration and agitation.[6]

-

Maintain the pH of the medium between 5.5 and 6.5 by the controlled addition of calcium carbonate or sodium hydroxide. This neutralizes the forming gluconic acid to its salt, preventing the inhibition of the glucose oxidase enzyme by low pH.[6][8]

-

Monitor the fermentation process by measuring glucose consumption and gluconate production.

-

After the fermentation is complete (typically after several days), the fungal biomass is separated by filtration.

-

The resulting fermentation broth, rich in calcium or sodium gluconate, can be further processed to obtain pure D-gluconic acid by acidification and crystallization as described in the chemical method.

Synthesis of this compound (Based on Lundt & Pedersen, 1992)

This protocol is a modern approach to the stereospecific synthesis of this compound.[3][4]

Materials:

-

6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone

-

Aqueous solution of a strong base (e.g., Sodium Hydroxide, NaOH)

-

Strong acid (e.g., Hydrochloric acid, HCl) for acidification

-

Ion-exchange resin (optional, for purification)

Procedure:

-

Prepare an aqueous solution of 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone.

-

Treat the solution with a strong base (e.g., NaOH) to a pH of at least 12.[3]

-

Heat the reaction mixture to a temperature of 45-60°C. The reaction is typically complete within 6 hours.[3]

-

After the reaction is complete, cool the solution. The product is an aqueous solution of the sodium salt of this compound.

-

To obtain the free acid, carefully acidify the solution with a strong acid (e.g., HCl) to a low pH.

-

The solution can be purified by passing it through an ion-exchange resin to remove salt byproducts.

-

The purified this compound solution can be concentrated under reduced pressure to yield the product.

Signaling Pathways and Biological Roles

D-Gluconic Acid

D-gluconic acid and its lactones are intermediates in the pentose (B10789219) phosphate (B84403) pathway in various organisms. In some bacteria, such as Pseudomonas, the periplasmic oxidation of glucose to gluconic acid is a key step in glucose metabolism.[9] This pathway is involved in generating reducing power in the form of NADPH. Furthermore, the production of gluconic acid by some soil bacteria is implicated in the solubilization of mineral phosphates, making them more available to plants.[9]

This compound

There is no evidence to suggest that this compound is involved in any natural signaling pathways or has a significant biological role. As an unnatural enantiomer, it is not recognized by the enzymes that metabolize D-gluconic acid. Its utility is therefore primarily in specialized areas of chemical research, potentially as a chiral building block or for studying the stereospecificity of biological systems.

Visualizations

Production Workflows

Caption: Production workflows for D-Gluconic Acid.

References

- 1. Gluconic acid - Wikipedia [en.wikipedia.org]

- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GB2443410A - Preparation of this compound, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]

- 4. WO2008053206A2 - Process for preparation of aldonic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. This compound | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 9. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of L-Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of L-Gluconic acid, a widely used excipient and intermediate in the pharmaceutical and food industries. Understanding its behavior under thermal stress is critical for ensuring product quality, safety, and stability. This document summarizes key thermal analysis data, details relevant experimental protocols, and illustrates potential degradation pathways.

Introduction to the Thermal Stability of this compound

This compound (C₆H₁₂O₇) is a mild organic acid derived from glucose.[1] Its thermal stability is a crucial parameter in various applications, influencing manufacturing processes, storage conditions, and formulation development. In aqueous solutions, this compound exists in equilibrium with its δ-lactone and γ-lactone forms. This equilibrium is temperature-dependent, with higher temperatures favoring the formation of the γ-lactone. While generally considered stable, particularly in its salt forms, elevated temperatures can induce degradation, leading to the formation of various byproducts.

Quantitative Thermal Analysis Data

Due to a lack of publicly available, detailed thermal analysis data specifically for this compound in its solid form, this section presents data for its common salt, sodium gluconate. This data provides valuable insight into the thermal stability of the gluconate anion.

Table 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data for Sodium Gluconate

| Parameter | Value | Conditions | Reference |

| Melting Point | 170 - 175 °C | Not specified | [2] |

| Decomposition Temperature | 196 - 198 °C | Not specified | [2] |

| Auto-ignition Temperature | >200 °C | EU method A.16 | [3] |

| DSC Peak (Exothermic) | ~550 °C | Scan rate of 5°C/min in air | [4] |

Note: The exothermic peak observed in the DSC curve for sodium gluconate in air suggests the combustion of deposited carbon.[4]

Experimental Protocols for Thermal Stability Assessment

A thorough investigation of the thermal stability of this compound involves a combination of analytical techniques to quantify thermal events and identify degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of this compound and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as glass transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Evolved Gas Analysis (EGA) using TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.[4]

-

TGA Protocol: Follow the TGA protocol as described in section 3.1.

-

FTIR Data Acquisition:

-

The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell through the heated transfer line (maintained at a temperature sufficient to prevent condensation, e.g., 200-250 °C).

-

FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.

-

-

Data Analysis:

-

The FTIR spectra are analyzed to identify the functional groups of the evolved gases (e.g., C=O for carbon dioxide and carbon monoxide, O-H for water).

-

The intensity of the characteristic infrared absorption bands can be plotted against temperature or time to create an evolved gas profile, which can be correlated with the mass loss steps observed in the TGA data.

-

Degradation Pathways and Mechanisms

While specific studies on the high-temperature thermal decomposition of solid this compound are limited, potential degradation pathways can be inferred from the thermal behavior of related carbohydrates like glucose and glucuronic acid.[5][6] The primary decomposition products are expected to be water, carbon dioxide, and carbon monoxide.[1]

The initial stages of thermal degradation likely involve dehydration reactions, followed by decarboxylation and fragmentation of the carbon skeleton at higher temperatures.

References

L-Gluconic Acid Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Gluconic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in non-aqueous systems.

Introduction to this compound

This compound is a mild organic acid derived from the oxidation of glucose. It is a polyhydroxy carboxylic acid, and its structure, featuring multiple hydroxyl groups and a carboxylic acid group, dictates its solubility characteristics. While highly soluble in water, its solubility in organic solvents is significantly more limited. Understanding its behavior in these solvents is crucial for various applications, including purification, reaction chemistry, and formulation development in the pharmaceutical and chemical industries.

Solubility of this compound in Organic Solvents

The solubility of this compound is largely governed by its polar nature, stemming from the presence of five hydroxyl groups and a carboxylic acid moiety. This leads to a general preference for polar solvents and limited solubility in nonpolar organic solvents. The available literature consistently indicates the following qualitative solubility profile.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Citation |

| Alcohols | Methanol | Slightly Soluble | [1] |

| Ethanol | Slightly Soluble | [2][3] | |

| 2-Butanol | Some Solubility (used as an extractant) | ||

| Ethers | Diethyl Ether | Insoluble | [2][3] |

| Ketones | Acetone | Information not available | |

| Amides | Dimethylformamide (DMF) | Information not available | |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble | [1] |

| Hydrocarbons | Hexane, Toluene | Insoluble | [2][3] |

| Halogenated | Dichloromethane | Information not available |

It is important to note that "slightly soluble" and "insoluble" are qualitative terms. For precise applications, experimental determination of solubility under specific conditions of temperature and pressure is highly recommended.

Experimental Protocol: Determination of this compound Solubility (Gravimetric Method)

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is reliable for determining the equilibrium concentration of a solute in a solvent at a specific temperature.[4][5][6][7]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath (e.g., water bath or oil bath) with temperature control (±0.1 °C)

-

Isothermal shaker or magnetic stirrer with stirring bars

-

Glass vials or flasks with airtight seals

-

Syringes with filters (e.g., 0.45 µm PTFE syringe filters)

-

Pre-weighed glass evaporating dishes or weighing bottles

-

Drying oven

-

Desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using an isothermal shaker or a magnetic stirrer for a sufficient period to reach solid-liquid equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-48 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial for a few hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or weighing bottle. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The temperature should be below the melting point of this compound (131 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is fully evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

-

3.3. Data Analysis and Calculation

The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

-

Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved this compound (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Solubility in g/100 mL of solvent: (m_solute / V_solvent) * 100, where V_solvent is the volume of the solvent, which can be calculated from its mass and density at the experimental temperature.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

4.2. Factors Affecting this compound Solubility

The solubility of a solid organic acid like this compound in a liquid solvent is influenced by several interconnected factors. The following diagram outlines these logical relationships.

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

- 1. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]

- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

L-Gluconic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Gluconic acid, covering its fundamental chemical properties, production methodologies, analytical techniques, and biological significance. The information is tailored for professionals in research, science, and drug development to support and inform their work with this versatile organic acid.

Core Chemical Identifiers and Properties